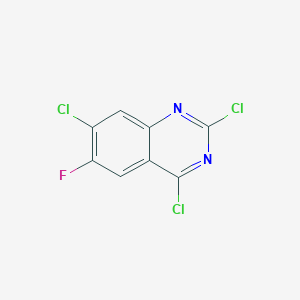

2,4,7-Trichloro-6-fluoroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichloro-6-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNAPGCKSBRSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295040 | |

| Record name | 2,4,7-Trichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174566-16-6 | |

| Record name | 2,4,7-Trichloro-6-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174566-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Trichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,7 Trichloro 6 Fluoroquinazoline and Complex Halogenated Analogues

Established Reaction Pathways for the Formation of Halogenated Quinazoline (B50416) Cores

The traditional synthesis of halogenated quinazolines, including precursors to the target compound, is rooted in well-documented organic reactions. These pathways typically involve the sequential construction and functionalization of the heterocyclic system.

Multistep Synthesis Strategies from Precursors (e.g., Substituted Anthranilic Acids, Anilines, and Nitriles)

The general applicability of this strategy is broad. Various substituted anthranilic acids can be used to generate a library of quinazolinone intermediates. nih.gov For example, 5-bromo- or 5-nitro-substituted anthranilic acids react with chloro-acyl chlorides to form N-acyl-anthranilic acids, which are then cyclized to benzoxazinone (B8607429) intermediates and finally converted to the desired tricyclic quinazolinones. nih.gov Similarly, reacting anthranilic acid esters with isocyanates produces carbamoylanthranilic acid esters, which can be cyclized to quinazoline-2,4-diones. nih.govnih.gov

Beyond anthranilic acids, other precursors like substituted anilines and nitriles are also employed in quinazoline synthesis. nih.govrsc.org For example, 2-aminobenzonitriles can react with orthoesters and boronic acids in a palladium-catalyzed cascade reaction to yield 4-arylquinazolines. rsc.org

Table 1: Examples of Multistep Synthesis of Quinazoline Precursors

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-fluorobenzoic acid | 1. NaOCN, H₂O, NaOH, HCl | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 2,4-Dichloro-7-fluoroquinazoline (B1321832) | nih.gov |

| 2. POCl₃, N,N-diethylaniline | ||||

| 5-Nitroanthranilic acid | 1. 4-Chlorobutyryl chloride | 2-(4-Chlorobutanamido)-5-nitrobenzoic acid | Tricyclic quinazolinone derivative | nih.gov |

| 2. Acetic anhydride, Amines | ||||

| Anthranilic acid ester | R¹-NCO | Carbamoylanthranilic acid ester | Quinazoline-2,4-dione derivative | nih.govnih.gov |

Cyclization Reactions and Annulation Techniques

The formation of the quinazoline ring system is the cornerstone of these syntheses, achieved through various cyclization and annulation reactions. Annulation, the formation of a new ring, is a key strategy. A notable example is the tandem [4+2] annulation approach, which provides an efficient route to the quinazoline core. derpharmachemica.com

The cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate (B1221674) is a prime example of building the pyrimidine (B1678525) ring onto the existing benzene (B151609) ring of the precursor. nih.gov This reaction first forms a carbamoyl (B1232498) derivative which then undergoes intramolecular cyclization. Another common method involves the condensation of anthranilic acid with chloro acylchloride, followed by dehydration, to form a benzoxazinone intermediate, which then reacts with an amine to yield the quinazolinone. researchgate.net

Oxidative cyclization represents another important class of reactions. For instance, N-arylated amidines can undergo intramolecular oxidative cyclization to form quinazolines. researchgate.net These reactions often utilize an oxidant to facilitate the final aromatization step.

Directed Halogenation Procedures at Specific Ring Positions

To achieve the 2,4,7-Trichloro-6-fluoroquinazoline structure from a precursor like 2,4-dichloro-6-fluoroquinazoline (B161674), a directed halogenation step is necessary to introduce the third chlorine atom at the C7 position. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents on the benzene portion of the quinazoline ring.

While direct chlorination of 2,4-dichloro-6-fluoroquinazoline is not explicitly detailed in the provided results, principles of regioselective halogenation of similar heterocyclic systems offer a clear pathway. For quinolines and quinazolinones, metal-free C-H halogenation methods have been developed using reagents like trichloroisocyanuric acid (TCCA). researchgate.netmdpi.com These reactions can proceed with high regioselectivity. For example, 8-substituted quinolines can be halogenated exclusively at the C5-position. researchgate.netmdpi.com In the case of 6-fluoroquinazoline (B579947), the fluorine atom at C6 is an ortho, para-directing group, while the quinazoline ring itself is deactivating. However, directed C-H activation can overcome these effects.

A relevant example is the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) from 2-amino-4-chlorobenzoic acid. Current time information in Bangalore, IN. In this multi-step process, after forming the initial quinazolinone, a nitration step is performed to introduce a nitro group at the C6 position, followed by chlorination with thionyl chloride to yield the final product. Current time information in Bangalore, IN. This demonstrates the feasibility of introducing substituents onto the benzene ring of a pre-formed quinazoline core. A similar strategy involving a directed chlorination of a 6-fluoroquinazoline intermediate using a suitable chlorinating agent (e.g., N-chlorosuccinimide or TCCA) and potentially a catalyst would be a logical approach to synthesize this compound.

Modern Synthetic Innovations and Methodological Developments

Recent advancements in synthetic organic chemistry have provided more efficient and versatile tools for the synthesis of complex molecules like halogenated quinazolines. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cross-Coupling, Copper-Catalyzed Reactions)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium and copper catalysts are particularly prominent in quinazoline chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically use a halogenated quinazoline as a substrate and couple it with various partners. Key examples include:

Suzuki-Miyaura Coupling: Reacts a haloquinazoline with an organoboron compound to form a C-C bond. researchgate.netnih.gov

Stille Coupling: Involves the reaction of a haloquinazoline with an organostannane. nih.gov

Sonogashira Coupling: Couples a haloquinazoline with a terminal alkyne to introduce an alkynyl group. nih.gov

Kumada Coupling: Uses a Grignard reagent as the coupling partner. nih.gov

Buchwald-Hartwig Amination: Forms a C-N bond by coupling a haloquinazoline with an amine.

These methods are invaluable for the late-stage functionalization of the quinazoline core, allowing for the synthesis of a diverse array of complex analogues. For example, palladium catalysts can be used for the C-O/P-H cross-coupling of 4-(tosyloxy)quinazolines with H-phosphonates to create 4-phosphorylated quinazolines.

Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing quinazolines. Copper catalysts can mediate the synthesis of quinazolines via cascade cyclization/hydrodehalogenation from simple starting materials. nih.gov They are also used in C-H activation reactions and for the synthesis of quinazolinones from benzamides and amidines. Current time information in Bangalore, IN. For instance, copper(I) iodide has been used to catalyze the reaction between 2-bromobenzyl bromides and ammonium (B1175870) hydroxide (B78521) to produce quinazolines. mdpi.com

Table 2: Overview of Transition-Metal-Catalyzed Reactions in Quinazoline Synthesis

| Reaction Type | Catalyst System (Example) | Description | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Forms C-C bonds using organoboron reagents. | researchgate.net |

| Stille Cross-Coupling | Pd(PPh₃)₄-CuI | Forms C-C bonds using organostannane reagents. | nih.gov |

| Copper-Catalyzed Cyclization | CuI, NaOH | Cascade cyclization/hydrodehalogenation to form the quinazoline core. | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst | Forms C-N bonds with amine nucleophiles. |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. By using microwave irradiation instead of conventional heating, reaction times can often be dramatically reduced from hours to minutes, and yields can be significantly improved.

This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be performed much more efficiently under microwave irradiation. Microwave heating has been employed in the condensation of anthranilic acids with various reagents and in the cyclization steps to form the quinazoline ring. The use of microwave-assisted protocols provides a greener and more efficient route for the synthesis of structurally diverse and potentially biologically active quinazoline derivatives.

Ultrasound-Promoted Reaction Protocols

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. ias.ac.in For the synthesis of quinazoline derivatives, ultrasound offers significant advantages, including reduced reaction times, milder conditions, and enhanced efficiency. nih.govnih.govarkat-usa.org

Ultrasound-assisted synthesis has been successfully applied to various stages of quinazoline ring formation. For instance, an environmentally friendly and mild Bischler cyclization to produce diverse quinazoline derivatives was developed utilizing ultrasound. nih.gov In a four-step synthesis of the quinazoline core, ultrasound was effectively used in the cyclization step involving 25% ammonia (B1221849) water at 80°C, completing the reaction in just 3 hours. nih.gov Another notable application is in a Niementowski-like reaction to form 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides, where the ultrasound-based method provided higher yields (87-98%) compared to microwave-assisted techniques. arkat-usa.org

Research has also shown that sonication can influence reaction pathways. In a one-pot, copper-catalyzed synthesis of 4-tosyl quinazolines from 2-iodoaniline, ultrasonic conditions not only reduced the reaction time to 30 minutes but also directed the reaction towards C-H activation, whereas the silent (non-ultrasound) reaction favored a cross-coupling pathway. nih.gov This highlights the potential of ultrasound to control reaction selectivity in the synthesis of complex quinazolines. The physical effects of ultrasound, such as acoustic cavitation, generate localized high-pressure and high-temperature zones, which can enhance mass transfer and accelerate chemical transformations, often leading to purer products with better yields. ias.ac.inarkat-usa.org

One-Pot and Multicomponent Reaction (MCR) Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like halogenated quinazolines from simple precursors in a single operation. ias.ac.inresearchgate.net These strategies are particularly valuable as they eliminate the need for isolating intermediates, thereby saving time, solvents, and resources.

Several MCR strategies have been developed for the quinazoline scaffold. A four-component, metal-free procedure has been described for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide, which serves as a nitrogen source. organic-chemistry.org Another approach involves a three-component, one-pot reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate (B1210297) to efficiently synthesize 2,4-substituted quinazolines. The use of a magnetic palladium catalyst in a multicomponent reaction coupling aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) demonstrates a sustainable and highly efficient route to quinazolinones, with yields reaching up to 98%. researchgate.net

Copper-catalyzed MCRs are also prominent, such as the one-pot formation of quinazoline analogues from o-bromo aromatic ketones, aromatic aldehydes, and ammonia in water. nih.gov The Ugi four-component reaction (Ugi-4CR) has been employed to rapidly generate diverse polycyclic quinazolinones, showcasing the power of MCRs in building molecular complexity. ias.ac.in These methods often exhibit high regioselectivity, which can be controlled by modulating the reaction conditions. nih.gov

| Strategy | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Anilines, Aromatic Aldehydes, Ammonium Iodide | Metal-free | Direct C-H functionalization of anilines. | organic-chemistry.org |

| Three-Component Reaction | 2-Aminoaryl ketones, Aldehydes, Ammonium Acetate | Hydrogen peroxide mediated | Efficient synthesis of 2,4-disubstituted quinazolines. | |

| Magnetic Catalyst MCR | Aryl iodides, Carbonyl source, 2-Aminobenzamide | Magnetically recoverable Pd catalyst, PEG/water | High yields (82-98%), sustainable, catalyst recyclable. | researchgate.net |

| Ugi-4CR | Ammonia/Cyanamide, Isocyanide, Aldehyde, Carboxylic Acid | Followed by Pd-catalyzed annulation or radical reaction | Rapid synthesis of diverse polycyclic quinazolinones. | ias.ac.in |

| Copper-Catalyzed One-Pot | o-Bromo aromatic ketones, Aromatic aldehydes, Ammonia | CuCl, H₂O, Air as oxidant | Good yields for quinazoline analogues. | nih.gov |

Environmentally Benign (Green Chemistry) Considerations in Halogenated Quinazoline Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for halogenated quinazolines, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. A key focus is the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst systems that are efficient and recyclable. nih.govresearchgate.net

Transition-metal-free synthesis represents a significant green alternative, avoiding the toxicity and cost associated with many metal catalysts. For example, molecular iodine, a relatively benign reagent, can catalyze the amination of benzylic sp³ C-H bonds using oxygen as the ultimate oxidant under solvent-free conditions, providing an economical and green pathway to quinazolines. Similarly, using hydrogen peroxide as an oxidant is advantageous due to its non-toxic nature and the formation of water as the only byproduct.

| Approach | Key Principle | Example Condition | Advantages | Reference |

|---|---|---|---|---|

| Recyclable Catalysis | Catalyst recovery and reuse | Magnetically recoverable Pd catalyst in PEG/water | Reduced catalyst waste, cost-effective, high yields. | researchgate.net |

| Transition-Metal-Free Synthesis | Avoidance of toxic heavy metals | Molecular iodine catalyst with O₂ as oxidant | Sustainable, economical, avoids metal contamination. | |

| Green Solvents | Use of non-toxic, renewable solvents | Surfactant-mediated reactions in water at room temperature | Environmentally friendly, simplified purification. | |

| Energy Efficiency | Use of alternative energy sources | Microwave irradiation with deep eutectic solvents (DES) | Rapid reaction rates, reduced energy consumption. | |

| Benign Reagents | Use of non-hazardous oxidants/reagents | Hydrogen peroxide as an oxidant | Atom efficient, water is the only byproduct. |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the underlying reaction mechanisms is fundamental to optimizing the synthesis of complex molecules like this compound and controlling the formation of desired isomers and products.

Nucleophilic Displacement and Aromatic Substitution Mechanisms

The quinazoline ring, particularly when substituted with multiple halogens, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of different positions on the quinazoline core is influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Generally, the C4 position is highly activated towards nucleophilic attack due to the influence of the adjacent α-nitrogen, making it more electrophilic than the C2 position. nih.govnih.gov This inherent reactivity allows for selective substitution at C4.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom (e.g., C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group (e.g., a chloride ion) is expelled, restoring the aromaticity of the ring. The order of leaving group ability for halogens in these reactions is typically I > Br > Cl > F. nih.gov This differential reactivity can be exploited for selective, stepwise substitution on polyhalogenated quinazolines.

In di- or tri-halogenated systems like this compound, the first substitution is expected to occur preferentially at the C4 position. Subsequent substitutions would require harsher conditions or more potent nucleophiles.

Electrophilic Introduction of Halogens and Other Substituents

While nucleophilic substitution is common on the pyrimidine ring of quinazoline, electrophilic aromatic substitution (SEAr) primarily occurs on the benzene ring. The pre-existing substituents heavily direct the position of new electrophilic attack. For the parent quinazoline molecule, the predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7, with the C2 and C4 positions being highly deactivated. nih.gov Nitration is a classic example of an electrophilic substitution on the quinazoline ring, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov

Direct electrophilic halogenation of a pre-formed, highly substituted quinazoline like this compound is challenging due to the strong deactivating effect of the multiple halogen substituents and the pyrimidine nitrogen atoms. Therefore, halogens are more commonly introduced at the precursor stage, for example, by the bromination of an anthranilic acid derivative before the quinazoline ring is constructed. The mechanism for electrophilic halogenation of the benzene ring precursor involves the activation of the halogen (e.g., Br₂) with a Lewis acid (like FeBr₃) to generate a potent electrophile, which is then attacked by the aromatic ring. Subsequent deprotonation restores aromaticity and yields the halogenated product.

Stereochemical Aspects and Regioselectivity Control in Synthesis

Controlling regioselectivity is paramount in the synthesis of specifically substituted quinazolines. The inherent electronic properties of the quinazoline nucleus provide a basis for regiocontrol. As mentioned, the C4 position is generally more reactive to nucleophiles than the C2 position. arkat-usa.orgnih.gov This allows for the selective introduction of substituents at C4 while leaving the C2-chloro group intact for subsequent transformations. This selectivity is attributed to the α-nitrogen effect, which enhances the electrophilicity at C4. nih.gov

More advanced strategies have been developed to override this natural preference and achieve selective C2 modification. One sophisticated method involves an "azide–tetrazole tautomeric equilibrium". arkat-usa.org In this approach, a 4-azido-2-sulfonylquinazoline intermediate is formed. The intrinsic equilibrium between the azide (B81097) and its fused tetrazole form directs the displacement of the sulfonyl group from the C2 position, achieving a "sulfonyl group dance" and enabling C2-selective functionalization. arkat-usa.org The regioselectivity of multicomponent reactions can also be steered by carefully regulating the reaction conditions, such as the catalyst, solvent, and temperature. nih.gov These methods provide chemists with precise tools to control the substitution pattern and synthesize complex halogenated quinazoline analogues with high fidelity.

Chemical Reactivity and Transformation Studies of 2,4,7 Trichloro 6 Fluoroquinazoline

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring of 2,4,7-trichloro-6-fluoroquinazoline is susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions, due to the electron-withdrawing nature of the nitrogen atoms and the attached chlorine atoms.

Selective Reactivity of Halogen Atoms at C-2 and C-4 Positions

In 2,4-dichloroquinazoline (B46505) derivatives, nucleophilic aromatic substitution (SNAr) reactions show a consistent regioselectivity for the C-4 position over the C-2 position. nih.govmdpi.com This preference is attributed to the higher electrophilicity of the C-4 carbon, which has a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This inherent selectivity allows for the stepwise functionalization of the quinazoline (B50416) core.

For instance, studies on various 2,4-dichloroquinazoline precursors, including 2,4,6-trichloroquinazoline, demonstrate that reactions with a range of nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently yield substitution at the 4-position. nih.govmdpi.com The reaction conditions, including the choice of solvent and base, can be tailored to optimize the yield and reaction time. Polar solvents are often preferred as they stabilize the charged intermediates formed during the reaction. nih.gov

Introduction of Diverse Functionalities via Nucleophilic Attack

The selective reactivity at the C-4 position enables the introduction of a wide array of functional groups, leading to the synthesis of diverse quinazoline derivatives. This strategy is extensively used in medicinal chemistry to create libraries of compounds for biological screening. mdpi.com

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines, including aromatic, benzylic, and aliphatic amines, readily displace the chlorine at C-4 to form 4-aminoquinazoline derivatives. nih.govmdpi.com

Thiols and Alcohols: While less common in the literature for this specific scaffold, the general reactivity of similar heterocyclic systems like 2,4,6-trichloro-1,3,5-triazine (TCT) with thiols and alcohols suggests that these nucleophiles could also be used to introduce thioether and ether linkages at the C-4 position under appropriate conditions. nih.govkrisp.org.zafrontiersin.org

The functionalization can be extended to the C-2 position after the C-4 position has been substituted, often requiring more forcing reaction conditions. This stepwise approach provides a powerful tool for creating asymmetrically substituted quinazolines.

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the quinazoline core can undergo electrophilic aromatic substitution, although the reactivity is significantly influenced by the existing substituents.

Influence of Existing Halogen and Nitrogen Atoms on Electrophilic Attack

The nitrogen atoms in the pyrimidine ring are strongly deactivating, withdrawing electron density from the fused benzene ring and making it less susceptible to electrophilic attack. pressbooks.pub Halogen atoms, like chlorine and fluorine, are also deactivating due to their inductive electron-withdrawing effect, although they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. uci.edu

In the case of this compound, the combined deactivating effects of the two nitrogen atoms and the four halogen substituents make electrophilic substitution on the benzene ring challenging. The expected order of reactivity for electrophilic substitution on an unsubstituted quinazoline is C-8 > C-6 > C-5 > C-7. nih.gov However, the presence of the fluorine at C-6 and chlorine at C-7 will further modify this reactivity pattern. Nitration is a known electrophilic substitution reaction for quinazoline, typically yielding the 6-nitro derivative in the unsubstituted case. nih.gov

Strategies for Directed Functionalization at C-5, C-6, C-7, and C-8 Positions

Given the deactivated nature of the benzene ring, strategies for directed functionalization often rely on pre-functionalized starting materials or advanced synthetic techniques. One common approach is to synthesize the quinazoline ring from an already substituted anthranilic acid derivative. For example, 2,4-dichloro-7-fluoroquinazoline (B1321832) can be synthesized from 2-amino-4-fluorobenzoic acid. nih.gov

Modern C-H functionalization techniques offer a more direct route to functionalize the benzene ring of quinolines and related azaheterocycles, and these methods could potentially be applied to this compound. nih.gov These reactions often employ transition metal catalysts to achieve regioselective C-H activation and subsequent bond formation at positions that are otherwise difficult to access. nih.gov

Cross-Coupling Chemistry and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated quinazolines to introduce a variety of substituents. The differential reactivity of the chlorine atoms at the C-2 and C-4 positions can be exploited to achieve selective cross-coupling.

While specific examples for this compound are not abundant in the searched literature, the general principles of cross-coupling on similar heterocyclic systems are well-established. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to introduce aryl, alkynyl, and amino groups, respectively. The reactivity of the C-Cl bonds in these reactions typically follows the order C-4 > C-2, allowing for selective functionalization.

Suzuki-Miyaura Coupling for Aryl and Alkenyl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and has been successfully applied to polyhalogenated quinazolines to introduce aryl and, potentially, alkenyl substituents. scilit.com

Research on the closely related 2,4,7-trichloroquinazoline (B1295576) has demonstrated the feasibility of regioselective Suzuki-Miyaura couplings with a variety of aryl- and heteroarylboronic acids. nih.gov In these reactions, the C4 position is the most electrophilic and, therefore, the most reactive site for initial substitution. However, direct coupling at C4 can be challenging due to competitive hydrolysis under typical reaction conditions. nih.gov A strategic approach to circumvent this issue involves the temporary deactivation of the C4 position. For instance, treatment of 2,4,7-trichloroquinazoline with isopropyl mercaptan leads to the selective formation of a thioether at the C4 position. This protecting group allows for subsequent regioselective arylation at the C2 position. The final substitution at the C7 position can then be achieved under more forcing conditions. nih.gov

While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the established reactivity patterns of similar polyhalogenated quinazolines provide a strong basis for predicting its behavior. The electron-withdrawing nature of the fluorine atom at the C6 position is expected to further enhance the electrophilicity of the quinazoline ring, potentially influencing the reactivity and regioselectivity of the coupling reactions.

The introduction of alkenyl substituents via Suzuki-Miyaura coupling is also a synthetically valuable transformation. Studies on other halogenated heterocyclic systems have shown that potassium alkenyltrifluoroborates are effective coupling partners for the introduction of vinyl groups. nih.gov These reagents are stable, easy to handle, and react under mild conditions, making them attractive for the alkenylation of complex substrates. nih.govnih.gov It is anticipated that this compound would undergo similar palladium-catalyzed couplings with alkenyltrifluoroborates, providing access to a range of alkenyl-substituted quinazolines. The general conditions for such reactions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate in a suitable solvent system. nih.gov

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4,7-Trichloroquinazoline with Arylboronic Acids This table is based on data from the closely related compound 2,4,7-trichloroquinazoline and serves as a predictive model for the reactivity of this compound.

| Entry | Arylboronic Acid | Position of Substitution | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | C2 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 75 | 95 |

| 2 | 4-Methoxyphenylboronic acid | C2 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 75 | 98 |

| 3 | 3-Tolylboronic acid | C2 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 75 | 92 |

| 4 | 4-Fluorophenylboronic acid | C7 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | 85 |

| 5 | 2-Thiopheneboronic acid | C7 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | 78 |

Other Transition-Metal-Catalyzed Coupling Reactions for Extended Conjugation

Beyond the Suzuki-Miyaura reaction, other transition-metal-catalyzed couplings, such as the Sonogashira and Stille reactions, are instrumental in creating extended π-conjugated systems based on the quinazoline scaffold. nih.govresearchgate.net These reactions are crucial for the development of novel materials with interesting photophysical properties. researchgate.net

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties. wikipedia.org This reaction has been successfully applied to various halogenated quinazolines. nih.gov For instance, the selective alkynylation of 6-bromo-2,4-dichloroquinazoline (B10380) at the C4 position has been achieved using a PdCl₂(PPh₃)₂-CuI catalyst system. nih.gov The reactivity of the different halogenated positions generally follows the order I > Br > Cl, which allows for selective and sequential couplings. Given this trend, it is expected that the C7-Cl bond in this compound could be selectively alkynylated under appropriate conditions.

Table 2: Potential Transition-Metal-Catalyzed Couplings for Extended Conjugation of this compound This table outlines potential reactions based on the known reactivity of similar halogenated quinazolines.

| Coupling Reaction | Coupling Partner | Potential Position of Substitution | Typical Catalyst System | Expected Product Type |

| Sonogashira | Terminal Alkyne | C7, C2, C4 (in order of reactivity) | Pd(PPh₃)₄/CuI | Alkynyl-substituted quinazoline |

| Stille | Organostannane | C7, C2, C4 (in order of reactivity) | Pd(PPh₃)₄ | Aryl/Alkenyl-substituted quinazoline |

| Heck | Alkene | C7, C2, C4 (in order of reactivity) | Pd(OAc)₂ | Alkenyl-substituted quinazoline |

Ring Opening, Rearrangement, and Cycloaddition Reactions (e.g., Dimroth Rearrangement)

The quinazoline ring system can undergo a variety of transformations that alter its core structure, including ring opening, rearrangements, and cycloadditions. These reactions provide pathways to novel heterocyclic frameworks.

The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles, particularly in pyrimidine and triazole systems, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.orgresearchgate.net The rearrangement typically proceeds through a ring-opening/ring-closure mechanism. wikipedia.org In the context of quinazolines, which contain a fused pyrimidine ring, the potential for Dimroth-type rearrangements exists, especially when an exocyclic amino or imino group is present at a suitable position. For instance, studies on 3-aminothiocarbonylquinazoline have explored the possibility of a Dimroth rearrangement, although alternative pathways like a nih.govrsc.org-sigmatropic shift were found to be energetically more favorable under certain conditions. acs.org The mechanism of the Dimroth rearrangement in related pyrimidine systems often involves nucleophilic attack, followed by ring opening to an intermediate that can then re-cyclize to the rearranged product. researchgate.netbeilstein-journals.org The propensity for this rearrangement is influenced by factors such as the electron density of the heterocyclic ring and the nature of the substituents. researchgate.net

Ring-opening reactions of the quinazoline nucleus have also been reported, often leading to the formation of functionalized benzene derivatives. For example, certain quinazolinone derivatives can undergo ring opening upon treatment with specific reagents, providing access to synthetically useful intermediates. researchgate.netorganic-chemistry.org

Cycloaddition reactions offer a powerful strategy for the construction of annulated quinazoline systems. Dipolar cycloaddition reactions, in particular, have been utilized to build novel fused heterocyclic structures. For instance, the in-situ generation of a zwitterionic intermediate from a quinazolinone derivative can be trapped with various dipolarophiles to yield complex polycyclic compounds. nih.govrsc.orgresearchgate.net These reactions highlight the versatility of the quinazoline scaffold in constructing diverse and complex molecular architectures. nih.govorganic-chemistry.orgrsc.org

Structure Activity Relationship Sar Investigations of 2,4,7 Trichloro 6 Fluoroquinazoline Derivatives

Positional Effects of Halogen Substituents on Molecular Recognition and Ligand Design Principles

The presence and positioning of halogen atoms on the quinazoline (B50416) ring are significant determinants of a compound's pharmacological profile. Halogens can influence a molecule's steric and electronic properties, as well as its lipophilicity, all of which play a role in how it interacts with a biological target.

Furthermore, studies on the interaction of halogenated quinazoline derivatives with proteins like human serum albumin (HSA) have shown that substitution with halogen atoms can increase binding interactions, primarily through hydrophobic forces. nih.gov The binding affinity was observed to increase with the increasing atomic number of the halogen. nih.govresearchgate.net This suggests that the combined presence of chlorine and fluorine in 2,4,7-trichloro-6-fluoroquinazoline likely enhances its interaction with biological macromolecules through a combination of electronic and hydrophobic effects. The specific arrangement of these four halogens can create a unique electrostatic potential surface that is critical for molecular recognition by a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.orgnih.gov This approach is widely used in drug design to predict the activity of new chemical entities and to understand the physicochemical properties that are important for their biological function. frontiersin.org

Numerous QSAR models have been developed for various series of quinazoline derivatives to predict their activity against different biological targets, such as epidermal growth factor receptor (EGFR) and acetylcholinesterase. acs.orgnih.gov These models are built using a training set of compounds with known activities and are then validated using an external test set to assess their predictive power. nih.govresearchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of quinazoline derivatives with accurately measured biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously tested through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govmdpi.com

For quinazoline scaffolds, both 2D-QSAR and 3D-QSAR approaches have been successfully applied. frontiersin.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for optimal activity. tandfonline.com

| Model Type | Target | Key Statistical Parameters | Reference |

|---|---|---|---|

| 2D-QSAR (MLR) | EGFR (Lung Cancer) | R² = 0.745, R²_test = 0.941 | acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR | CoMFA: R²cv=0.681, R²pred=0.8702; CoMSIA: R²cv=0.643, R²pred=0.6423 | tandfonline.com |

| k-Nearest Neighbor MFA | EGFR Tyrosine Kinase | q² = 0.846, pred_r² = 0.8029 | |

| 3D-QSAR (CoMSIA) | Osteosarcoma | q² = 0.63, r² = 0.987 | frontiersin.org |

The reliability and predictive power of a QSAR model are assessed using various statistical parameters. researchgate.net Understanding these parameters is crucial for interpreting the validity of a QSAR study.

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). unipd.it A value closer to 1 indicates a better fit of the model to the training data. unipd.it

Cross-validated R² (Q² or R²cv): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A high Q² value (generally > 0.5) suggests a robust model. acs.org

Predictive R² (R²pred): This parameter assesses the model's ability to predict the activity of an external set of compounds not used in model development. It is a more stringent test of the model's predictive power than Q². semanticscholar.org

Standard Deviation of the Error of Prediction (SDEP) and Root Mean Square Error of Prediction (RMSEP): These parameters measure the average error in the predicted values. Lower values indicate better predictive accuracy.

A reliable QSAR model should have high values for R², Q², and R²pred, and low error values. These statistical validations ensure that the model is not a result of chance correlation and can be confidently used to predict the activities of new compounds. mdpi.com

Ligand-Based and Structure-Based Design Strategies

Drug design strategies can be broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the target. semanticscholar.org Techniques like pharmacophore modeling and 3D-QSAR are central to ligand-based design. semanticscholar.orgnih.gov By analyzing a set of active compounds, a pharmacophore model can be generated, which represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of existing compounds to enhance their activity. nih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. The insights gained from docking studies can guide the design of new molecules with improved complementarity to the binding site. Molecular dynamics simulations can further refine the understanding of the ligand-receptor interactions. tandfonline.com

For quinazoline derivatives, both ligand-based and structure-based approaches have been extensively used. For instance, in the development of EGFR inhibitors, QSAR and pharmacophore models have been created based on known active quinazolines. tandfonline.com Concurrently, molecular docking studies have been performed using the crystal structure of EGFR to understand the binding modes of these inhibitors and to design new ones with enhanced potency. nih.gov

Pharmacophore Modeling and Conformational Flexibility Studies

Pharmacophore modeling is a critical component in contemporary drug design, utilized to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinazoline derivatives, these models are instrumental in identifying novel compounds with potential therapeutic activity. A pharmacophore model for quinazoline-based agents typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial geometry.

In a study focused on developing acetylcholinesterase inhibitors (AChEIs) from quinazoline derivatives, a ligand-based 3D-QSAR pharmacophore model was successfully developed and validated. nih.gov The most predictive model, designated AAAHR_1, comprised three hydrogen bond acceptor (A) sites, one hydrogen bond donor (H) site, and one aromatic ring (R) feature. nih.gov Such a model serves as a 3D query in virtual screening campaigns to filter large chemical databases, identifying molecules that possess the required structural features for potential binding to the target receptor. nih.gov

Following the identification of potential hits through pharmacophore-based screening, conformational flexibility studies are conducted to understand the dynamic nature of the ligand-receptor interactions. Techniques like molecular dynamics (MD) simulations are employed to evaluate the thermodynamic stability of the ligand within the target's binding site. nih.gov These simulations provide insights into how the molecule, such as a derivative of this compound, might adapt its conformation to achieve an optimal binding pose, thereby helping to rationalize its activity and guide further structural modifications.

Scaffold Hopping and Isosteric Replacements in Halogenated Quinazolines

Scaffold hopping and isosteric replacement are two key strategies in medicinal chemistry aimed at discovering novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. These approaches are particularly relevant in the optimization of halogenated quinazoline derivatives.

Scaffold Hopping

Scaffold hopping involves replacing the central core or "scaffold" of a known active molecule with a structurally different moiety while preserving the essential pharmacophoric features responsible for biological activity. acs.orgnih.gov This technique can lead to the discovery of new chemical series with distinct intellectual property, altered physical properties, and potentially improved biological performance. For instance, a pharmacophore-based virtual screening coupled with an in-silico scaffold hopping approach successfully identified the quinazoline core as a superior-performing scaffold by hopping from a quinoline (B57606) core for the development of Staphylococcus aureus NorA efflux pump inhibitors. researchgate.net This demonstrates the utility of the quinazoline scaffold as a privileged structure in drug discovery. preprints.orgmdpi.com In another example, a series of 4-aminoquinazolines were designed using a scaffold hopping strategy inspired by the pharmacophoric elements of known antimycobacterial agents, leading to compounds with potent activity. acs.org

Isosteric and Bioisosteric Replacements

Isosteric replacement refers to the substitution of an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. youtube.comdrughunter.com Bioisosteres are groups that may not be structurally identical but produce similar biological effects. drughunter.comcambridgemedchemconsulting.com In the context of halogenated quinazolines, the strategic replacement of one halogen with another, or with other functional groups, can profoundly influence the molecule's structure-activity relationship.

The introduction of halogens at specific positions on the quinazoline ring is a common strategy to modulate potency and other drug-like properties. nih.gov Studies on 4-aminoquinazolines have revealed clear SAR trends related to halogen substitution at the 6-position. For example, in one series of antimycobacterial compounds, the activity followed the trend of I > Br > OCH₃ ≥ H, indicating that larger, more polarizable halogens were beneficial for potency. acs.org The strategic replacement of hydrogen with fluorine is another common isosteric modification used to block metabolic oxidation or to alter the electronic properties of a molecule, which can lead to enhanced potency. cambridgemedchemconsulting.comnih.gov

The following tables present data from studies on related heterocyclic systems, illustrating the impact of isosteric replacements on biological activity.

Table 1: Effect of Halogen Substitution on Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamides

| Compound | R Group at Position 6 | MIC (µM) |

|---|---|---|

| 8j | OCH₃ | 0.02 |

| 8k | Cl | 0.14 |

| 8l | Br | 0.06 |

Data sourced from a study on scaffold hopping for novel antimycobacterial agents, demonstrating how replacing a methoxy group with different halogens impacts inhibitory effectiveness. nih.gov

Table 2: Influence of R¹ Substitution on the Potency of 4-Aminoquinazolines against M. tuberculosis

| Compound Subseries | R¹ Group at Position 6 | Activity Trend |

|---|---|---|

| 9d vs 9a | I vs H | 12-fold more potent |

| General Trend | I > Br > OCH₃ ≥ H | Increasing potency |

This table summarizes findings on how different substituents at the 6-position of the quinazoline ring affect antimycobacterial potency, with iodine providing the highest activity. acs.org

These investigations into pharmacophore modeling, conformational flexibility, scaffold hopping, and isosteric replacements are crucial for the rational design of novel halogenated quinazoline derivatives, such as those based on the this compound scaffold, to optimize their therapeutic potential.

Computational and Theoretical Studies on 2,4,7 Trichloro 6 Fluoroquinazoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations are often employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in a molecule. For 2,4,7-Trichloro-6-fluoroquinazoline, a DFT analysis would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is utilized to calculate various molecular properties that are indicative of the compound's reactivity. These properties are derived from the optimized geometry and electronic structure. Studies on similar quinazoline (B50416) derivatives often use DFT to understand how different substituents affect the molecule's stability and reaction pathways. nih.gov For instance, the B3LYP functional combined with a basis set like 6-31+G(d,p) is a common level of theory for such investigations. nih.gov

Table 1: Representative Data from DFT Calculations for a Quinazoline Derivative

| Parameter | Typical Calculated Value | Significance for this compound |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | Varies (e.g., in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |

| Bond Lengths (e.g., C-Cl, C-F) | Varies (e.g., in Å) | Defines the precise molecular geometry and can influence reactivity. |

| Bond Angles | Varies (e.g., in degrees) | Further defines the three-dimensional shape of the molecule. |

Note: Specific values for this compound are not available in the searched literature. The table illustrates the type of data obtained from DFT studies on analogous compounds.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of positive, negative, and neutral potential. For this compound, an MESP analysis would highlight the electron-rich areas (likely around the nitrogen atoms) and electron-deficient regions, providing a guide to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is another critical concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A measure of the molecule's excitability and chemical reactivity. |

Note: Specific values for this compound are not available in the searched literature. The table illustrates the type of data obtained from FMO analysis on analogous compounds.

Ab initio Self-Consistent Field Molecular Orbital (SCF-MO) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be employed to predict the basicity of a molecule by calculating the energy change upon protonation. For this compound, which contains nitrogen atoms with lone pairs of electrons, predicting the most likely site of protonation is important for understanding its behavior in acidic environments. The calculations would involve comparing the energies of the different possible protonated forms to determine the most stable one.

Molecular Dynamics Simulations and Binding Dynamics Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly useful for understanding the dynamic behavior of molecules and their interactions with other molecules, such as proteins or other biological targets.

A molecule's conformation can significantly influence its properties and biological activity. MD simulations allow for the exploration of the different conformations a molecule can adopt in various environments, such as in a vacuum, in a solvent like water, or within a protein's binding pocket. For this compound, MD simulations could be used to assess its conformational flexibility and the stability of its different conformers. This information is critical for understanding how the molecule might adapt its shape to interact with a binding partner. nih.gov The stability of the molecule in different environments can also be assessed by monitoring properties like the root-mean-square deviation (RMSD) over the course of the simulation.

Virtual Screening and Computational Lead Optimization Methodologies

Virtual screening and computational lead optimization are powerful techniques used to identify and refine potential drug candidates from large compound libraries. These in silico methods are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Ligand Docking and Scoring Function Evaluation

Ligand docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. The process is guided by scoring functions that estimate the binding affinity between the ligand and the protein.

For quinazoline derivatives, molecular docking studies have been instrumental in understanding their binding modes to various biological targets. For instance, new quinazoline derivatives have been designed and evaluated as selective inhibitors of Aurora A kinase, a key protein in cell cycle regulation. mdpi.comresearchgate.net Molecular docking was employed to explore the possible binding modes of these compounds within the active site of the kinase, revealing significant binding interactions with key amino acid residues. mdpi.comresearchgate.net Similarly, in the search for antiplasmodial agents, molecular docking of 2,4-disubstituted 6-fluoroquinolines with Plasmodium falciparum translation elongation factor 2 (PfeEF2) provided insights for designing novel analogs with high potency. nih.gov

The process typically involves preparing the protein and ligand structures, often using software packages like UCSF Chimera and AutoDock Vina, and then performing the docking simulation. biomedpharmajournal.org The results are evaluated using scoring functions that calculate parameters like binding affinity scores and binding energy to rank the potential inhibitors. nuph.edu.ua Collaborative virtual screening efforts have also successfully identified 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite causing Chagas Disease, by probing multiple proprietary pharmaceutical libraries. nih.govlshtm.ac.uk

Below is an interactive table summarizing the key aspects of ligand docking studies on related quinazoline compounds.

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations for Binding Affinity Prediction

While docking provides a rapid assessment of binding modes, more rigorous methods are often needed to accurately predict binding affinities. Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are two such computational techniques that offer more quantitative predictions of ligand-protein binding free energies.

FEP is a physics-based method that calculates the free energy difference between two states, for example, a ligand in solution and the same ligand bound to a protein. nih.gov This method has been shown to provide accurate predictions of thermodynamic properties like aqueous solubility and is increasingly used in drug discovery to prioritize potential drug candidates. nih.gov The FEP+ computational workflow is a widely adopted tool for this purpose.

MM/GBSA is another popular method for estimating the free energy of binding. It combines molecular mechanics energy calculations with a continuum solvent model (the Generalized Born model) and a surface area term to account for non-polar solvation effects. While generally less computationally expensive than FEP, MM/GBSA can still provide valuable insights into the key energetic contributions to binding.

These methods are crucial for lead optimization, where small chemical modifications are made to a lead compound to improve its potency and other properties. By accurately predicting the impact of these modifications on binding affinity, computational chemists can guide synthetic efforts toward the most promising candidates.

The table below outlines the principles and applications of these advanced binding affinity prediction methods.

Theoretical Examination of Intramolecular Interactions

Analysis of Halogen Bonding and its Influence on Molecular Structure

A halogen bond is a non-covalent interaction that occurs when there is an attractive force between an electrophilic region on a halogen atom in one molecule and a nucleophilic region in another or the same molecule. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and can be enhanced by the presence of electron-withdrawing groups on the molecule. nih.gov

In halogenated compounds, type II halogen···halogen contacts are considered true halogen bonds. nih.gov These interactions can play a significant role in determining the crystal packing of molecules. For example, in the crystal structure of 3,4-dichlorophenol, both type I and type II Cl···Cl contacts are observed. nih.gov The study of halogen bonding is crucial for crystal engineering and understanding the recognition features of halogenated molecules at a molecular level. nih.gov Perfluorinated iodobenzenes are considered ideal halogen-bonding donors due to the electron-withdrawing nature of the fluorine atoms enhancing the electrophilicity of the iodine. nih.gov

Investigation of Intramolecular Hydrogen Bonding (e.g., N-H...F interactions)

Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In fluoro-substituted quinazoline derivatives, the possibility of N-H···F hydrogen bonds has been a subject of investigation. While covalently bound fluorine is generally a weak hydrogen bond acceptor, specific structural arrangements can force the N-H proton into close proximity with a fluorine atom, leading to a detectable interaction.

A study on 4-anilino-5-fluoroquinazolines demonstrated the existence of a weak N-H···F intramolecular hydrogen bond. nih.govnih.gov This interaction was characterized using a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations. nih.govnih.govconsensus.app The through-space coupling between the NH proton and the fluorine atom, observed in NMR spectra, provided direct evidence for this interaction. nih.govnih.gov The strength of this hydrogen bond was found to be tunable by introducing electron-donating or electron-withdrawing substituents on the aniline (B41778) ring. nih.govconsensus.app Similar N-H···F interactions have also been studied in other systems, such as N-(8-fluoronaphthalen-1-yl)benzamide derivatives, where the interaction strength was correlated with the electronic nature of substituents on the benzamide (B126) ring. acs.org

The table below summarizes findings from studies on intramolecular N-H···F hydrogen bonds in quinazoline-related scaffolds.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the detailed structural elucidation of molecules like 2,4,7-trichloro-6-fluoroquinazoline. These methods probe the atomic and molecular level to provide a precise map of the chemical architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a suite of NMR experiments would be required for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts, coupling constants (J-couplings), and multiplicities of these signals would provide critical information about their electronic environment and spatial relationships. The fluorine and nitrogen atoms in the heterocyclic ring system would influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, part of the pyrimidine (B1678525) ring) and the nature of its substituents (chlorine, fluorine, nitrogen). Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, although none are expected in the parent structure of this compound.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial tool. It would show a signal for the fluorine atom, and its chemical shift would be highly sensitive to the electronic environment of the quinazoline (B50416) ring. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating the ¹H, ¹³C, and ¹⁹F signals, allowing for the unambiguous assignment of the entire molecular structure. Conformational analysis, while more relevant for flexible molecules, could still provide insights into the planarity and potential subtle distortions of the fused ring system.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Doublets or Singlets | COSY, HMBC to carbons |

| ¹³C | 110 - 170 | Singlets | HSQC to protons, HMBC to protons |

Note: The predicted chemical shift ranges are estimates based on general principles of NMR spectroscopy for similar structures. Actual experimental values are required for definitive characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₈H₂Cl₃FN₂.

Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. The fragmentation pathways provide a "fingerprint" of the molecule, revealing characteristic losses of atoms or small groups (e.g., Cl, CN). Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. The isotopic pattern resulting from the presence of three chlorine atoms would be a distinctive feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods would be used to identify characteristic functional groups. Key expected vibrational bands would include:

C=N and C=C stretching vibrations within the quinazoline ring system.

C-Cl stretching vibrations.

C-F stretching vibrations.

Aromatic C-H stretching and bending vibrations.

The combination of IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule, as some vibrational modes may be more active in one technique than the other.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of organic compounds.

Analytical HPLC: A validated HPLC method would be developed to determine the purity of this compound. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (using a UV detector). The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable purity measurements.

Preparative HPLC: If a highly pure sample is required for further studies, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate the desired compound from a mixture in larger quantities.

Table 2: Typical HPLC Method Parameters for Analysis of a Halogenated Quinazoline

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the compound's absorbance maximum |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

For the analysis of any volatile impurities or byproducts that may be present from the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then directly introduced into a mass spectrometer for identification. This technique is highly sensitive and specific for identifying and quantifying volatile organic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the exact placement of the chlorine and fluorine atoms on the quinazoline core. The resulting data would include unit cell dimensions, bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's solid-state behavior.

Determination of Crystal Packing and Intermolecular Interactions

The manner in which molecules of this compound would arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. Based on the functional groups present, several types of interactions would be anticipated to play a significant role in the crystal packing.

Halogen Bonding: The presence of three chlorine atoms and one fluorine atom makes halogen bonding a primary consideration. Chlorine atoms, particularly when attached to an electron-withdrawing heterocyclic system, can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. The nitrogen atoms of the quinazoline ring are the most likely halogen bond acceptors.

π-π Stacking: The aromatic nature of the quinazoline ring system would likely lead to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic and steric effects of the halogen substituents.

A hypothetical table of potential intermolecular contacts is presented below, based on analogous structures.

| Interaction Type | Potential Donor | Potential Acceptor | Anticipated Role in Crystal Packing |

| Halogen Bond | C-Cl | N (quinazoline) | Major directional force, influencing lattice formation. |

| π-π Stacking | Quinazoline Ring | Quinazoline Ring | Contributes to close packing and lattice stability. |

| C-H···N Hydrogen Bond | C-H (quinazoline) | N (quinazoline) | Secondary directional interaction. |

| C-H···Cl Hydrogen Bond | C-H (quinazoline) | Cl | Weaker interaction, contributing to overall stability. |

Conformational Analysis in the Crystalline State

The quinazoline ring system itself is largely planar. Therefore, the primary conformational feature of interest in the solid state would be the planarity of the fused ring system and any minor deviations caused by the steric and electronic influence of the halogen substituents. The high degree of halogenation might induce slight puckering or twisting of the ring system to alleviate intramolecular strain. X-ray diffraction would precisely measure the dihedral angles within the molecule, revealing its exact conformation in the crystalline environment. It is important to note that the conformation observed in the solid state may not be the only low-energy conformation accessible to the molecule in solution.

Future Directions and Emerging Research Opportunities for Halogenated Quinazoline Scaffolds

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.com The future of synthesizing halogenated quinazolines is geared towards greener, more efficient, and sustainable methodologies.

Recent advancements have focused on environmentally benign approaches. For instance, visible-light-driven photocatalysis using natural dyes like curcumin (B1669340) to sensitize titanium dioxide (TiO₂) nanoparticles has shown great promise for quinazoline synthesis, achieving product yields as high as 97% in just 40 minutes. mdpi.com This method offers a cost-effective and eco-friendly alternative to conventional techniques. mdpi.com Another sustainable approach involves the use of earth-abundant metal catalysts, such as manganese(I) complexes, for the acceptorless dehydrogenative coupling reactions. acs.orgacs.org These reactions are atom-economical, utilizing readily available starting materials and producing only water and molecular hydrogen as byproducts. acs.org

Further green chemistry initiatives include microwave-assisted synthesis and the use of recyclable nanocatalysts. researchgate.netnih.govmdpi.com Magnetic nano-catalysts based on graphene oxide have been developed for the one-pot, three-component synthesis of quinazoline derivatives under solvent-free conditions, with the catalyst being easily separable and reusable for multiple cycles without significant loss of efficiency. nih.gov

| Method | Catalyst/Conditions | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Visible Light Photocatalysis | Curcumin-sensitized TiO₂ | Eco-friendly, cost-effective, renewable energy source | Up to 97% | mdpi.com |

| Manganese(I)-Catalyzed Dehydrogenative Coupling | Mn(I) complex with NNN-tridentate ligand | Atom-economical, uses earth-abundant metal, benign conditions | Excellent yields | acs.org |

| Microwave-Assisted Synthesis | KMnO₄ | Rapid reaction times, good yields | Good | mdpi.com |

| Magnetic Nanocatalyst | Graphene oxide supported copper | Solvent-free, high efficiency, recyclable catalyst | High | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Outcome Prediction

One approach combines reaction templates with the pattern recognition capabilities of neural networks to rank potential products of a reaction. nih.govmit.edu In a 5-fold cross-validation using thousands of experimental reactions, such a model correctly identified the major product in over 70% of cases. nih.govmit.edu These predictive models are becoming increasingly crucial for identifying viable synthetic steps, thereby reducing the number of failed experiments and saving valuable resources. nih.gov The development of algorithms that can accurately predict the regioselectivity of reactions, such as electrophilic aromatic substitutions on quinoline (B57606) derivatives, further aids in the rational design of synthetic targets. doaj.org

| Model Type | Task | Dataset Size | Top-1 Accuracy | Reference |

|---|---|---|---|---|

| Neural Network with Edit-Based Representation | Major Product Prediction | 15,000 reactions | 71.8% | nih.govmit.edu |

| Multihead Attention Molecular Transformer | Retrosynthesis Prediction | Benchmark dataset | >90% | researchgate.net |

| Artificial Neural Network (ANN) | Site Selectivity Prediction (Quinoline Derivatives) | 2467 compounds | 86.5% (external validation) | doaj.org |

Exploration of Halogenated Quinazolines in Materials Science and Supramolecular Chemistry

The unique electronic properties of halogenated quinazolines make them attractive candidates for applications in materials science. researchgate.net Polyhalogenated quinazolines are key precursors for creating π-extended conjugated systems through cross-coupling reactions, leading to materials with interesting photophysical properties. mdpi.comresearchgate.net

Aryl- and hetaryl-substituted quinazolines have shown significant potential as materials for organic light-emitting diodes (OLEDs). researchgate.net By incorporating fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline scaffold, researchers can develop materials for white OLEDs and highly efficient red phosphorescent OLEDs. researchgate.net The versatility of halogenated quinazolines as synthetic intermediates allows for the fine-tuning of their luminescent properties. mdpi.comresearchgate.net